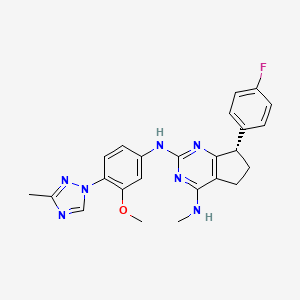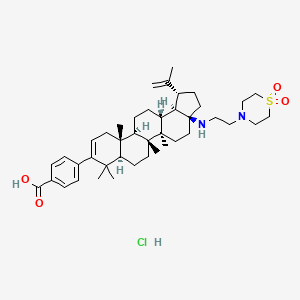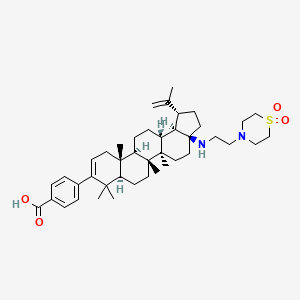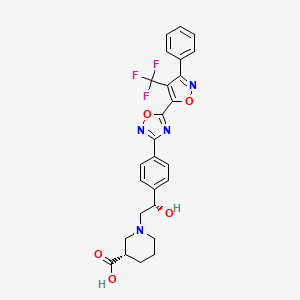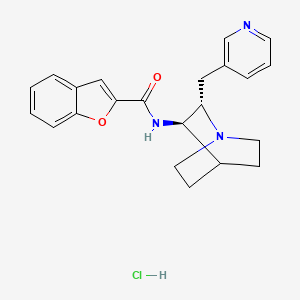
Bradanicline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bradanicline, also known as TC-5619, is Alpha-7 Nicotinic Receptor Agonist. Bradanicline showed cognitive enhancing effects in animal studies, and was being developed as a potential treatment for schizophrenia and attention deficit disorder. Bradanicline was discontinued for Alzheimer's disease and cognitive impairment in schizophrenia in late 2013. It was also discontinued for ADHD, and no longer seems to be being developed.
Applications De Recherche Scientifique
Biocompatibility Studies
Bradanicline hydrochloride, in its conducting form, has been examined for its biocompatibility. This assessment is crucial for its potential use in various medical devices and materials. Studies have shown that while this compound does not induce skin irritation or sensitization, it exhibits considerable cytotoxicity in both human immortalized non-tumorigenic keratinocyte cell lines and human hepatocellular carcinoma cell lines. This cytotoxic effect is more pronounced in this compound compared to its non-conducting form, polyaniline base. Notably, significant reduction of this cytotoxicity can be achieved through additional purification steps post-polymer synthesis, suggesting that the cytotoxicity is more related to reaction by-products rather than the compound itself (Humpolíček et al., 2012).
Pharmacokinetic Behavior and Safety Evaluation
This compound has been investigated in the context of its pharmacokinetic behavior and safety. In a study involving rabbits, hydrogels containing this compound were administered to determine the pharmacokinetics of the compound. The study also included an evaluation of the oral tolerability and safety of the hydrogel system in rabbits. The results indicated that the hydrogel suspension and the concentration of this compound used were safe from an in-vivo perspective, based on histopathological studies, serum chemistry, and hematological investigations. This research underscores the potential of this compound as a drug delivery system (Azizullah et al., 2017).
Antifungal Activity
The antifungal activity of this compound has been studied, particularly against various pathogenic fungi. The compound has shown potent antifungal activity, even more effective than commonly used antifungal drugs like amphotericin B. Moreover, it exhibits no hemolytic and lactate dehydrogenase release activities within a certain concentration range. The antifungal mechanism of this compound involves inducing pore formation in fungal cell membranes, leading to cell death. This finding is crucial for developing new antifungal treatments and understanding the compound's broader pharmacological effects (Choi et al., 2017).
Propriétés
Numéro CAS |
1111941-90-2 |
|---|---|
Formule moléculaire |
C22H24ClN3O2 |
Poids moléculaire |
397.903 |
Nom IUPAC |
N-((2S,3R)-2-(pyridin-3-ylmethyl)quinuclidin-3-yl)benzofuran-2-carboxamide hydrochloride |
InChI |
InChI=1S/C22H23N3O2.ClH/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15;/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26);1H/t18-,21+;/m0./s1 |
Clé InChI |
ISPRRZDPZDVHLE-OZYANKIXSA-N |
SMILES |
O=C(C1=CC2=CC=CC=C2O1)N[C@H]3[C@H](CC4=CC=CN=C4)N5CCC3CC5.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TC-5619; TC5619; TC 5619; TC-5619-023; TC5619-023; TC 5619-023; Bradanicline; Bradanicline hydrochloride. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid](/img/structure/B606253.png)
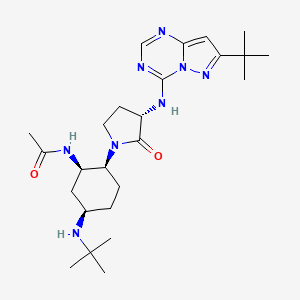
![6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B606255.png)
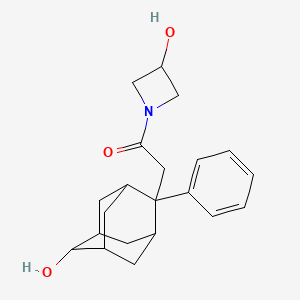

![2-[2-[2-[2,6-Bis(Chloranyl)phenyl]propan-2-Yl]-1-[2-Fluoranyl-4-[3-Fluoranyl-4-(Hydroxymethyl)-5-Methylsulfonyl-Phenyl]phenyl]imidazol-4-Yl]propan-2-Ol](/img/structure/B606262.png)
![(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine](/img/structure/B606265.png)


